molecular formula C10H10O2 B6163776 methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate CAS No. 93185-60-5

methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Cat. No.: B6163776
CAS No.: 93185-60-5
M. Wt: 162.2
InChI Key:
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Description

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is an organic compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a carboxylate group attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding pockets, modulating their activity. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A related compound without the carboxylate group.

    Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: A positional isomer with the carboxylate group at a different position.

Uniqueness

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to the specific positioning of the carboxylate group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and related compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then brominated using bromine to form the corresponding dibromide.", "Step 3: The dibromide is reduced using sodium borohydride to form the corresponding diol.", "Step 4: The diol is then esterified using acetic acid and methanol to form the methyl ester.", "Step 5: The methyl ester is then hydrolyzed using sodium bicarbonate to form the carboxylic acid.", "Step 6: The carboxylic acid is then decarboxylated using heat to form the final product, methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate.", "Step 7: The final product is purified using a combination of diethyl ether and petroleum ether." ] }

CAS No.

93185-60-5

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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